6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Overview
Description
6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that features both chlorine and iodine substituents on a pyrazolo[3,4-d]pyrimidine scaffold. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the iodination of 6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine. One common method involves heating a solution of 6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine with n-iodosuccinimide in dimethylformamide (DMF) at 80°C under an argon atmosphere overnight .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and ensuring compliance with industrial safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used.
Major Products
The major products of these reactions depend on the specific reagents used. For example, substitution with an amine would yield an amino derivative, while a Suzuki coupling would result in a biaryl compound.
Scientific Research Applications
6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is used in the development of kinase inhibitors, which are important in cancer treatment.
Biological Research: The compound is used to study cell signaling pathways and the role of kinases in various diseases.
Pharmaceutical Testing: It serves as a reference standard in pharmaceutical testing to ensure the accuracy and reliability of analytical methods.
Mechanism of Action
The mechanism of action of 6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with kinase enzymes. The compound acts as a kinase inhibitor by binding to the ATP-binding site of the kinase, thereby preventing the phosphorylation of target proteins. This inhibition disrupts cell signaling pathways that are crucial for cell proliferation and survival, making it a potential anti-cancer agent .
Comparison with Similar Compounds
Similar Compounds
3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Similar structure but lacks the chlorine substituent.
4-Aminopyrazolo[3,4-d]pyrimidine: Similar scaffold but different substituents.
Uniqueness
6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to the presence of both chlorine and iodine substituents, which can influence its reactivity and biological activity. This dual substitution pattern can enhance its binding affinity and selectivity for certain kinase enzymes, making it a valuable compound in drug discovery .
Properties
IUPAC Name |
6-chloro-3-iodo-2H-pyrazolo[3,4-d]pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClIN5/c6-5-9-3(8)1-2(7)11-12-4(1)10-5/h(H3,8,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAJRRHMDJQOPKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(NN=C1N=C(N=C2N)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClIN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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